

# A Technical Guide to the Spectroscopic Characterization of 6-Chloronicotinaldehyde

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## Compound of Interest

Compound Name: 6-Chloronicotinaldehyde

Cat. No.: B1585923

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Chloronicotinaldehyde** (CAS No: 23100-12-1), a key building block in medicinal chemistry and organic synthesis. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

## Molecular Structure

Systematic Name: 6-chloro-3-pyridinecarboxaldehyde Molecular Formula: C<sub>6</sub>H<sub>4</sub>CINO

Molecular Weight: 141.56 g/mol

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **6-Chloronicotinaldehyde**. These values are derived from spectral data of analogous compounds and established principles of spectroscopic interpretation. Experimental verification is recommended for confirmation.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
10.15	s	-	H-7 (Aldehyde)
8.90	d	2.5	H-2
8.15	dd	8.5, 2.5	H-4
7.60	d	8.5	H-5

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm)

### Table 2: $^{13}\text{C}$ NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
190.5	C-7 (C=O)
156.0	C-6
151.0	C-2
138.0	C-4
131.0	C-3
125.0	C-5

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm)

### Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment
3050-3100	Medium	Aromatic C-H Stretch
2820, 2720	Medium	Aldehyde C-H Stretch (Fermi doublet)
1710	Strong	C=O Stretch (Aldehyde)
1580, 1470	Medium-Strong	Pyridine Ring C=C and C=N Stretch
1100	Medium	C-Cl Stretch
830	Strong	C-H Out-of-plane Bend

Sample Preparation: KBr pellet

#### **Table 4: Mass Spectrometry Data (Predicted)**

m/z	Relative Intensity (%)	Ion Assignment
141/143	100/33	[M] <sup>+</sup> (Molecular Ion, due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
140/142	80/26	[M-H] <sup>+</sup>
112/114	40/13	[M-CHO] <sup>+</sup>
77	50	[C <sub>5</sub> H <sub>3</sub> N] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

**Instrumentation:**

- NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
- 5 mm NMR tubes
- Standard laboratory glassware

**Materials:**

- **6-Chloronicotinaldehyde** (solid)
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% v/v Tetramethylsilane (TMS)
- Pipettes and syringes

**Procedure:**

- Sample Preparation: Weigh approximately 10-20 mg of **6-Chloronicotinaldehyde** into a clean, dry vial. Add approximately 0.7 mL of  $\text{CDCl}_3$  containing TMS and gently swirl to dissolve the sample completely.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.
- Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
- Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Load standard proton acquisition parameters.
  - Set the spectral width to approximately 16 ppm.
  - Acquire the spectrum using a 90° pulse angle and a relaxation delay of 1-2 seconds.

- Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Load standard carbon acquisition parameters with proton decoupling.
  - Set the spectral width to approximately 220 ppm.
  - Acquire the spectrum using a 45° pulse angle and a relaxation delay of 2 seconds.
  - A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase and baseline correct the spectra. Reference the  $^1\text{H}$  spectrum to the TMS signal at 0 ppm and the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer with a DTGS detector
- Agate mortar and pestle
- Hydraulic press and pellet die

Materials:

- **6-Chloronicotinaldehyde** (solid)
- FTIR-grade Potassium Bromide (KBr), dried

Procedure:

- Sample Preparation (KBr Pellet Method):

- Place approximately 1-2 mg of **6-Chloronicotinaldehyde** and about 100-200 mg of dry KBr powder into an agate mortar.
- Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
- Transfer a small amount of the powder into a pellet die.
- Press the powder under a hydraulic press at approximately 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.
- Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background spectrum to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Spectrum Acquisition: Place the KBr pellet in the sample holder of the spectrometer.
- Data Collection: Acquire the IR spectrum over a range of 4000-400 cm<sup>-1</sup>. Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source and a quadrupole analyzer.

Materials:

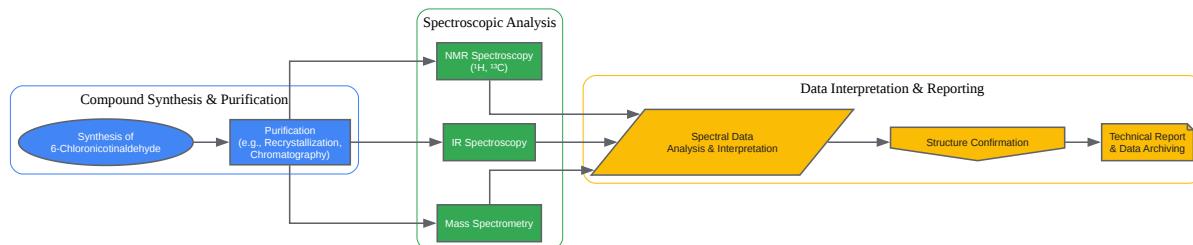
- **6-Chloronicotinaldehyde** (solid)
- High-purity solvent (e.g., dichloromethane or ethyl acetate)
- Autosampler vials with caps

**Procedure:**

- Sample Preparation: Prepare a dilute solution of **6-Chloronicotinaldehyde** (approximately 1 mg/mL) in a suitable volatile solvent.
- GC Method:
  - Injector: Set the injector temperature to 250°C.
  - Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
  - Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.
  - Carrier Gas: Use Helium with a constant flow rate of 1 mL/min.
- MS Method:
  - Ion Source: Set the EI source temperature to 230°C and the electron energy to 70 eV.
  - Analyzer: Scan a mass range of m/z 40-450.
  - Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage.
- Injection and Analysis: Inject 1 µL of the sample solution into the GC-MS system.
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **6-Chloronicotinaldehyde**. Examine the mass spectrum of this peak to determine the molecular ion and the major fragment ions. Note the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Chloronicotinaldehyde**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **6-Chloronicotinaldehyde**.

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